Cas no 2229374-71-2 (1-(2-phenoxyphenyl)cyclohexan-1-amine)
1-(2-phenoxyphenyl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-phenoxyphenyl)cyclohexan-1-amine
- EN300-1863340
- 2229374-71-2
-
- Inchi: 1S/C18H21NO/c19-18(13-7-2-8-14-18)16-11-5-6-12-17(16)20-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14,19H2
- InChI Key: JXWCHAGLOLQPCS-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=CC=C1C1(CCCCC1)N
Computed Properties
- Exact Mass: 267.162314293g/mol
- Monoisotopic Mass: 267.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 35.2Ų
1-(2-phenoxyphenyl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863340-0.05g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 0.05g |
$851.0 | 2023-09-18 | ||
| Enamine | EN300-1863340-0.1g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 0.1g |
$892.0 | 2023-09-18 | ||
| Enamine | EN300-1863340-0.25g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 0.25g |
$933.0 | 2023-09-18 | ||
| Enamine | EN300-1863340-0.5g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 0.5g |
$974.0 | 2023-09-18 | ||
| Enamine | EN300-1863340-1.0g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 1g |
$1014.0 | 2023-05-27 | ||
| Enamine | EN300-1863340-2.5g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 2.5g |
$1988.0 | 2023-09-18 | ||
| Enamine | EN300-1863340-5.0g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 5g |
$2940.0 | 2023-05-27 | ||
| Enamine | EN300-1863340-10.0g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 10g |
$4360.0 | 2023-05-27 | ||
| Enamine | EN300-1863340-1g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 1g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1863340-5g |
1-(2-phenoxyphenyl)cyclohexan-1-amine |
2229374-71-2 | 5g |
$2940.0 | 2023-09-18 |
1-(2-phenoxyphenyl)cyclohexan-1-amine Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(2-phenoxyphenyl)cyclohexan-1-amine
1-(2-phenoxyphenyl)cyclohexan-1-amine (CAS No. 2229374-71-2)
1-(2-phenoxyphenyl)cyclohexan-1-amine is a versatile organic compound with the CAS registry number CAS No. 2229374-71-2. This compound is widely recognized in the chemical and pharmaceutical industries for its unique properties and potential applications. The molecule consists of a cyclohexane ring substituted with an amino group at position 1 and a phenoxyphenyl group at position 2, which contributes to its distinctive chemical behavior.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2-phenoxyphenyl)cyclohexan-1-amine through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which have significantly improved the yield and purity of the compound. These methods are particularly advantageous due to their ability to operate under mild conditions, reducing the environmental impact and enhancing scalability for industrial production.
The structural features of 1-(2-phenoxyphenyl)cyclohexan-1-amine make it an attractive candidate for drug discovery and development. The phenoxyphenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets, such as enzymes or receptors. Recent studies have explored its potential as a lead compound in the development of new therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
In addition to its pharmacological applications, 1-(2-phenoxyphenyl)cyclohexan-1-amine has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis and coordination chemistry. Researchers have demonstrated that this compound can enhance the catalytic activity of certain transition metal catalysts, making it a valuable tool in green chemistry initiatives.
The growing interest in CAS No. 2229374-71-2 is also driven by its unique solubility properties. Unlike many other amine-containing compounds, this molecule exhibits good solubility in both polar and non-polar solvents, which expands its utility in various chemical processes. This characteristic has been leveraged in the formulation of advanced materials, including polymers and surfactants, where controlled solubility is critical for performance.
From an environmental perspective, the synthesis and application of 1-(2-phenoxyphenyl)cyclohexan-1-amine have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, reducing waste generation and energy consumption. These efforts align with global sustainability goals and underscore the compound's role as a responsible choice in modern chemical practices.
In conclusion, CAS No. 2229374-71-2, or 1-(2-phenoxyphenyl)cyclohexan-1-amine, stands as a multifaceted compound with significant potential across diverse fields. Its chemical versatility, combined with cutting-edge research advancements, positions it as a key player in future innovations within pharmaceuticals, materials science, and sustainable chemistry.
2229374-71-2 (1-(2-phenoxyphenyl)cyclohexan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)